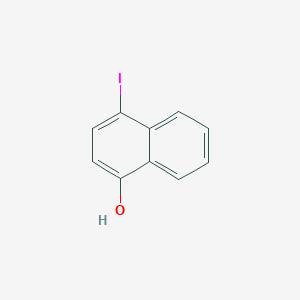

4-Iodonaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETOATKYKFWHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921222 | |

| Record name | 4-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113855-57-5 | |

| Record name | 4-Iodo-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113855575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodonaphthalen-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Iodonaphthalen-1-ol, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, molecular structure, synthesis, and reactivity, with a particular focus on its application as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound.

Molecular Structure and Physicochemical Properties

This compound, a derivative of 1-naphthol, possesses a naphthalene ring system substituted with a hydroxyl group at the C1 position and an iodine atom at the C4 position. This specific substitution pattern imparts a unique combination of electronic and steric properties that are highly valuable in organic synthesis.

The presence of the electron-donating hydroxyl group activates the naphthalene ring towards electrophilic substitution, while the bulky iodine atom at the para-position influences the molecule's reactivity and provides a key handle for cross-coupling reactions. The iodine atom, being the largest and least electronegative of the common halogens, forms a relatively weak C-I bond, making it an excellent leaving group in various transition metal-catalyzed reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇IO | Calculated |

| Molecular Weight | 270.07 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not readily available; expected to be higher than 1-naphthol (94-96 °C) due to increased molecular weight and intermolecular forces. | Estimation |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.[1] | Inferred from structural analogues |

| CAS Number | 113855-57-5 |

Synthesis of this compound: A Practical Guide

The regioselective synthesis of this compound from the readily available starting material, 1-naphthol, is a critical step for its utilization. The hydroxyl group at C1 is an ortho-, para-director, making the C4 position susceptible to electrophilic attack. However, controlling the selectivity to avoid the formation of the C2-iodinated isomer and di-iodinated products is paramount.

Mechanism of Electrophilic Iodination

The iodination of 1-naphthol proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺) is generated in situ, which then attacks the electron-rich naphthalene ring. The hydroxyl group's strong activating effect directs the substitution primarily to the para-position (C4) due to steric hindrance at the ortho-positions (C2).

Figure 1: General mechanism of electrophilic iodination of 1-naphthol.

Recommended Synthetic Protocols

Two primary methods have proven effective for the regioselective iodination of 1-naphthol derivatives at the C4 position:

Protocol 1: Iodination using Iodine and an Oxidizing Agent

This classic method utilizes molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species. A combination of iodine and iodic acid (HIO₃) or sodium iodate (NaIO₃) in an acidic medium provides a reliable route to this compound.[2][3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-naphthol (1.0 eq.) in a suitable solvent such as glacial acetic acid or aqueous ethanol.

-

Reagent Addition: Add molecular iodine (I₂, 1.0-1.2 eq.) to the solution.

-

Oxidant Addition: Slowly add a solution of iodic acid (HIO₃, 0.4-0.5 eq.) or sodium iodate (NaIO₃, 0.4-0.5 eq.) in water. The use of an oxidizing agent is crucial as iodine itself is not electrophilic enough to react with the aromatic ring.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine.[4][5][6] The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to enhance the electrophilicity of the iodine.

Step-by-Step Methodology:

-

Inert Atmosphere: To a solution of 1-naphthol (1.0 eq.) in a dry solvent like acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (NIS, 1.0-1.2 eq.).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1-0.2 eq.).

-

Reaction: Stir the reaction mixture at room temperature for a few hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its structure and purity. The following spectroscopic data are expected:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) will show a complex splitting pattern for the six naphthalene protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring. The carbon bearing the iodine (C4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C1) will be significantly downfield. |

| FTIR (cm⁻¹) | A broad O-H stretching band around 3200-3500 cm⁻¹, characteristic C-H stretching of the aromatic ring just above 3000 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A C-I stretching vibration is expected in the far-infrared region (around 500-600 cm⁻¹).[6] |

| Mass Spec (EI) | The molecular ion peak (M⁺) will be observed at m/z = 270. A characteristic fragmentation pattern involving the loss of iodine (M-127) and other fragments of the naphthalene core will be present.[6] |

Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents. This compound serves as an excellent electrophilic partner in these reactions.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general guideline for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst System: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a palladium precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand.

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to afford the desired 4-aryl-naphthalen-1-ol.

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8][9] this compound provides a versatile platform for the synthesis of novel naphthalene-based compounds with potential therapeutic applications. The ability to introduce a wide range of aryl and heteroaryl substituents at the C4 position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR).

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anticancer Agents: Many naphthalene derivatives exhibit cytotoxic activity.[7][8]

-

Antimicrobial Agents: The naphthalene core is found in several antifungal and antibacterial compounds.[7][8]

-

CNS-active Agents: Naphthalene-based structures are present in drugs targeting the central nervous system.[7][8]

By using this compound as a starting material, medicinal chemists can rapidly generate libraries of diverse compounds for high-throughput screening and lead optimization programs.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity in cross-coupling reactions, and the accessibility of its synthesis make it an attractive building block for the discovery and development of new bioactive molecules. This guide provides a solid foundation for researchers and scientists to confidently handle, synthesize, and utilize this compound in their research endeavors.

References

- Biswas, S. G., & Mukherjee, A. (1976). α-(4'-Iodo-1'-diazocyclohexane)-β-naphthol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(7), 2230-2231.

-

CPAchem. (2023). Safety data sheet for 1-Naphthol. Retrieved from [Link]

- Zangade, S. B., Mokle, S. S., Shinde, A. T., & Vibhute, Y. B. (2012). Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique. European Journal of Chemistry, 3(3), 314-315.

- Muzaffar, K., & Krishnaji, T. (2012). Iodination of naphthalenes with iodine and sodium iodate in aqueous acetic acid medium. Journal of the Indian Chemical Society, 89(8), 1101-1104.

- Majumdar, K. C., & Kundu, A. K. (2010). Regioselective 5-exo-Trig Heterocyclization of 2-Allyl-1-naphthols under the Influence of N-Iodosuccinimide or Molecular Iodine in Aqueous Micelle. Helvetica Chimica Acta, 93(11), 2216-2223.

-

Iodination Using N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-Naphthalenol, 4-iodo-. (n.d.). SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1991). Process for the iodination of hydroxyaromatic and aminoaromatic compounds.

-

ResearchGate. (2021). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]

-

ResearchGate. (2015). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

-

SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

ResearchGate. (2017). Suzuki reaction on iodo-labeled RNA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

Scribd. (n.d.). Assignment 4. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-NAPHTHOL. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]

-

LookChem. (2025). 4-nitro-1-naphthol. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 1-iodo-2-naphthol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Naphthol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. Retrieved from [Link]

-

LinkedIn. (n.d.). Medicinal and organic chemistry and The Goals of medicinal chemis. Retrieved from [Link]

-

PubMed. (2016). Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution. Retrieved from [Link]

- Google Patents. (n.d.). Aromatic compounds and their use in medical applications.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. Retrieved from [Link]

-

MDPI. (2021). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]

Sources

- 1. 61735-56-6|5-Iodonaphthalen-1-ol|BLD Pharm [bldpharm.com]

- 2. Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of 4-Iodonaphthalen-1-ol

An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodonaphthalen-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of this compound. This important chemical intermediate serves as a building block in the development of various organic molecules and pharmaceutical compounds. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, efficiency, and product purity.

This compound is a derivative of 1-naphthol, a bicyclic aromatic compound. The introduction of an iodine atom at the C4 position of the naphthalene ring creates a valuable synthetic handle. The carbon-iodine bond is relatively weak, making it susceptible to a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck), which allows for the straightforward introduction of complex substituents. This reactivity profile makes this compound a key precursor in medicinal chemistry and materials science. This guide offers a detailed exploration of its synthesis via electrophilic iodination and subsequent purification to achieve a high degree of purity essential for downstream applications.

Synthesis: Electrophilic Iodination of 1-Naphthol

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-naphthol. The hydroxyl (-OH) group of 1-naphthol is a potent activating group, meaning it donates electron density to the aromatic ring system, making it more susceptible to attack by electrophiles. It is also an ortho, para-director. Due to steric hindrance at the ortho positions (C2 and C8a), the incoming electrophile (in this case, an iodonium species) preferentially attacks the para position (C4).

Synthetic Strategy: Direct Iodination with Iodine and Iodic Acid

A reliable method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as iodic acid (HIO₃). This combination generates a more potent electrophilic iodine species in situ, facilitating the reaction under mild conditions.[1] This approach avoids the use of harsh reagents and often leads to high yields of the desired product.

Detailed Experimental Protocol

Materials and Reagents:

-

1-Naphthol (C₁₀H₈O)

-

Iodine (I₂)

-

Iodic Acid (HIO₃)

-

Ethanol (CH₃CH₂OH)

-

Deionized Water (H₂O)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Ethyl Acetate (CH₃COOCH₂CH₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthol (10.0 g, 69.4 mmol) in 100 mL of ethanol.

-

Reagent Addition: To the stirred solution, add iodine (8.8 g, 34.7 mmol) followed by iodic acid (3.05 g, 17.3 mmol).

-

Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding saturated sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.

Mechanistic Considerations and Experimental Rationale

-

Choice of Reagents: The combination of iodine and iodic acid generates the highly electrophilic iodonium ion (I⁺), which is the active iodinating agent. This is more effective than using iodine alone with activated phenols.[1]

-

Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.

-

Work-up Chemistry: Sodium thiosulfate is a reducing agent that reacts with unreacted iodine (I₂) to form colorless iodide ions (I⁻), simplifying the purification process.

Safety Precautions

-

1-Naphthol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[2][3]

-

Iodine: Harmful if inhaled, swallowed, or absorbed through the skin. Causes burns to the skin and eyes.[4]

-

Iodic Acid: Strong oxidizer. Causes severe skin and eye burns.

-

Solvents: Ethanol and ethyl acetate are flammable.

-

Personal Protective Equipment (PPE): All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][5]

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted 1-naphthol, the undesired 2-iodo isomer, and potentially di-iodinated byproducts. Therefore, a robust purification strategy is essential to obtain high-purity this compound.

Purification Strategy: Recrystallization

Recrystallization is an effective technique for purifying crystalline organic solids.[6][7] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Table 1: Solvent Selection for Recrystallization

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Notes |

|---|---|---|---|

| Methanol/Water | Low | High | A mixed solvent system is often effective. The crude product is dissolved in a minimum of hot methanol, and water is added dropwise until turbidity persists, then redissolved with a small amount of methanol.[8] |

| Hexane | Low | Moderate | Good for removing more polar impurities. |

| Toluene | Moderate | High | May require a larger volume; good for less polar impurities. |

Detailed Recrystallization Protocol

-

Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol) and a boiling chip.

-

Dissolution: Heat the mixture gently on a hot plate while stirring. Add the hot solvent portion-wise until the solid just dissolves.[8]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Advanced Purification: Column Chromatography

For exceptionally high purity, or if recrystallization fails to remove persistent impurities (like the 2-iodo isomer), column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

-

Stationary Phase: Silica gel is typically used for compounds of this polarity.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by TLC analysis, aiming for an Rf value of ~0.3 for the desired product.

Visualization of Key Processes

To better illustrate the core concepts, the following diagrams outline the synthesis and purification workflows.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 4. edvotek.com [edvotek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ukessays.com [ukessays.com]

- 7. Recrystallization Of Naphthalene Lab Report - 1261 Words | Bartleby [bartleby.com]

- 8. Solved Recrystallization of Naphthalene from a Mixed Solvent | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Iodonaphthalen-1-ol

This guide provides an in-depth analysis of the expected spectroscopic signature of 4-Iodonaphthalen-1-ol, a key intermediate in various synthetic applications. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. This approach, rooted in an understanding of substituent effects, empowers researchers to identify and confirm the structure of this compound with confidence.

We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed experimental protocol, a presentation of the predicted data, and a thorough interpretation based on established chemical principles.

Molecular Structure and Overview

This compound is a disubstituted naphthalene derivative. The structure consists of a naphthalene core, functionalized with a hydroxyl group (-OH) at the C1 position and an iodine atom (-I) at the C4 position. The correct interpretation of its spectroscopic data is crucial for confirming its identity and purity.

Caption: Standardized workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. [1][2]2. Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter. [2]3. Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. [3][4]4. Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving high-resolution spectra with sharp lines. [1]5. Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

-

Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference for ¹H NMR, and the solvent triplet at 77.16 ppm for ¹³C NMR. [5]

Predicted NMR Data

The chemical shifts are predicted based on the known spectrum of 1-naphthol and the established substituent chemical shifts (SCS) for iodine in aromatic systems. The hydroxyl group is a strong activating, ortho-para directing group, while iodine is deactivating and also ortho-para directing.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-2 | 7.0 - 7.2 | d, J ≈ 8 Hz | C-1 | ~152 |

| H-3 | 7.8 - 8.0 | d, J ≈ 8 Hz | C-2 | ~110 |

| H-5 | 8.0 - 8.2 | d, J ≈ 8 Hz | C-3 | ~130 |

| H-6 | 7.5 - 7.7 | t, J ≈ 7.5 Hz | C-4 | ~90 |

| H-7 | 7.5 - 7.7 | t, J ≈ 7.5 Hz | C-4a | ~128 |

| H-8 | 7.8 - 8.0 | d, J ≈ 8 Hz | C-5 | ~127 |

| 1-OH | 5.0 - 6.0 | br s | C-6 | ~126 |

| C-7 | ~125 | |||

| C-8 | ~122 |

| | | | C-8a | ~135 |

Interpretation of NMR Spectra

-

¹H NMR Spectrum:

-

Aromatic Region (7.0-8.2 ppm): Six distinct signals are expected, corresponding to the six aromatic protons.

-

The proton at C2 (H-2) will be shifted upfield relative to other protons on that ring due to the strong electron-donating effect of the adjacent -OH group. It will appear as a doublet due to coupling with H-3. [6] * The proton at C3 (H-3) will be deshielded by the adjacent iodine atom and will appear as a doublet from coupling to H-2.

-

The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit a pattern typical of a 1-substituted naphthalene, with H-5 and H-8 appearing at the lowest field due to the anisotropic effect of the adjacent ring.

-

Hydroxyl Proton (5.0-6.0 ppm): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR Spectrum:

-

Ten distinct signals are expected, one for each carbon in the naphthalene skeleton.

-

C-1 (bearing -OH): This carbon will be highly deshielded, appearing around 152 ppm. [5] * C-4 (bearing -I): The most characteristic signal. The "heavy atom effect" of iodine causes significant shielding, shifting this carbon far upfield to approximately 90 ppm. This is a key diagnostic peak. [7] * Other Carbons: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the -OH and -I substituents, leading to the predicted values in Table 1. [8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the hydroxyl group and the aromatic system.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely. [9]2. Background Scan: Acquire a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O). [9]3. Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum. [10]5. Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with isopropanol.

Predicted IR Data

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H stretch (H-bonded) | Phenolic -OH | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| ~1260 | C-O stretch | Phenolic C-O | Strong |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic C-H | Strong |

| ~550 | C-I stretch | Aryl Iodide | Medium to Weak |

Interpretation of IR Spectrum

-

O-H Stretch (3500-3200 cm⁻¹): A prominent, broad absorption band in this region is the most definitive evidence for the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. [11]* Aromatic C-H Stretch (3100-3000 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature. * Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of sharp to medium bands in this "fingerprint" region are characteristic of the naphthalene ring system. [12]* C-O Stretch (~1260 cm⁻¹): A strong band around this region is indicative of the stretching vibration of the phenolic C-O bond. [11]* C-I Stretch (~550 cm⁻¹): The C-I bond vibration appears at low wavenumbers, typically in the 600-500 cm⁻¹ range. This peak might be weak but serves as evidence for the iodine substituent. [13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. [6]

Sources

- 1. 4-CHLORO-1-NAPHTHOL(604-44-4) 1H NMR [m.chemicalbook.com]

- 2. 1,2,3,4-Tetrahydro-1-naphthol(529-33-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 1-Naphthol(90-15-3) 1H NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 4-(4-Nitrophenylazo)-1-naphthol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 11. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-METHOXY-1-NAPHTHOL(84-85-5) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Health and safety considerations for handling 4-Iodonaphthalen-1-ol

An In-Depth Technical Guide to the Safe Handling of 4-Iodonaphthalen-1-ol

Introduction

This compound is a functionalized aromatic compound of significant interest in chemical synthesis and drug development. As a derivative of both naphthalene and 1-naphthol, its chemical reactivity is coupled with a complex toxicological profile that demands a rigorous and well-understood safety protocol. The presence of the naphthalene core, the phenolic hydroxyl group, and the iodine substituent necessitates a multi-faceted approach to risk assessment.

This guide provides a comprehensive overview of the health and safety considerations for handling this compound. It is designed for researchers, scientists, and professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data for structurally analogous compounds, providing a robust framework for risk mitigation. The core principle of this guide is not merely to list procedures, but to explain the scientific rationale behind them, empowering personnel to handle this chemical with confidence and safety.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While specific experimental data for this compound may be limited, its properties can be reliably inferred from its constituent parts: 1-naphthol and 1-iodonaphthalene.

| Property | Value / Description | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Iodo-1-naphthol | - |

| CAS Number | 2834-90-4 | |

| Molecular Formula | C₁₀H₇IO | [1] |

| Molecular Weight | 270.07 g/mol | [2] |

| Appearance | Likely a solid, potentially colorless to yellow or tan, darkening on exposure to light and air (inferred from 1-naphthol).[3] | - |

| Boiling Point | The boiling point of 1-iodonaphthalene is 302-305 °C, and for 1-naphthol it is 278-280 °C. The value for this compound is expected to be in or above this range.[4][5] | - |

| Melting Point | The melting point of 1-naphthol is 95-96 °C.[5] The substituted compound's melting point will differ but it is expected to be a solid at room temperature. | - |

| Solubility | Expected to have low solubility in water but be soluble in simple organic solvents, similar to its parent naphthols.[5] | - |

| Flash Point | The flash point for 1-iodonaphthalene is >110 °C and for 1-naphthol is 153 °C.[3][4] The compound is not highly flammable but is combustible. | - |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are derived from the naphthalene core and the phenolic hydroxyl group.

GHS Hazard Classification (Inferred from Analogous Compounds)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][8]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[2][4][8][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4][9]

-

Carcinogenicity (Category 2): Suspected of causing cancer (based on naphthalene).[6][10][11][12]

-

Hazardous to the Aquatic Environment, Acute and Chronic: Very toxic to aquatic life with long-lasting effects.[6][10][11][12]

Toxicological Rationale: The "Why" Behind the Hazard

The toxicity of naphthalene and its derivatives is not solely due to the parent molecule but is significantly influenced by its metabolic bioactivation. The body's cytochrome P450 enzymes metabolize the naphthalene ring to form reactive intermediates.

-

Metabolism to Naphthols and Epoxides: Naphthalene is metabolized to naphthalene-1,2-epoxide, which is then converted to 1-naphthol.[3][13]

-

Formation of Quinones: 1-naphthol, a primary metabolite, can be further oxidized to form 1,2-naphthoquinone and 1,4-naphthoquinone.[13]

-

Cellular Damage: These naphthoquinones are the primary mediators of toxicity. They are highly reactive electrophiles that can deplete cellular glutathione, bind to essential proteins, and generate reactive oxygen species (ROS), leading to oxidative stress, cytotoxicity, and genotoxicity.[13]

This metabolic pathway is the fundamental reason why exposure must be minimized. The compound itself is a metabolite in the pathway that leads to toxic quinones, making it inherently hazardous.

Section 3: The Hierarchy of Controls for Risk Mitigation

A systematic approach to safety involves implementing controls in a specific order of effectiveness, known as the hierarchy of controls. This strategy prioritizes eliminating hazards at their source.

Caption: The Hierarchy of Controls, from most effective (top) to least effective (bottom).

Engineering Controls

These controls are designed to physically isolate the operator from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][14][15]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Grounding: For transfers of larger quantities of powdered material where static electricity could be a concern, containers and receiving equipment should be grounded and bonded.[6][10][11][16]

Administrative Controls

These are work policies and procedures that reduce exposure duration, frequency, and intensity.

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP for working with this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Designated Area: A specific area within the lab or fume hood should be designated for work with this compound to prevent cross-contamination.[17] This area should be clearly marked with appropriate hazard signage ("CANCER HAZARD").[17]

-

Training: Personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and all emergency procedures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. A face shield worn over goggles is recommended for larger scale operations.[18][19][20] | Protects against dust particles or splashes causing severe eye irritation or damage. |

| Hand Protection | Chemical-resistant gloves. Consult manufacturer data for suitability. Double-gloving (e.g., nitrile) can provide additional protection. Gloves must be inspected before use and disposed of after handling or upon contamination.[6][18][19] | Prevents skin contact, as the compound is a skin irritant and potentially toxic upon absorption. |

| Body Protection | A buttoned laboratory coat. For larger quantities, a chemical-resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[17][19] | Protects skin from accidental spills and contamination. |

| Respiratory Protection | Generally not required when work is performed within a certified chemical fume hood.[4] If engineering controls are not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges must be used.[15] | Prevents inhalation of airborne particles, which can cause respiratory irritation. |

Section 4: Standard Operating Procedures (SOPs)

General Handling and Use

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety glasses/goggles, gloves).

-

Weighing: Weigh the solid compound within the fume hood on a tared weigh boat or directly into the reaction vessel to minimize transfer and potential for dust generation.

-

Transfer: If transferring the solid, use a spatula. For solutions, use a pipette or syringe. All transfers should be performed over a tray or secondary containment to catch any spills.

-

Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) into a designated hazardous waste container.[17]

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory.[6][16]

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[8][15]

-

Location: Store in a cool, dry, dark, and well-ventilated area.[8][14] The storage location should be a designated, locked cabinet or area.[8][9][11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8]

Waste Disposal

-

Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[17] The label must indicate "Hazardous Waste" and list the chemical contents.

-

Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, labeled hazardous waste container.

-

Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9][11] Do not discharge into drains or the environment.[11]

Section 5: Emergency Response Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][21][22]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8][21][23][24]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][21][23][24]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9][21][24]

Accidental Release (Spill) Response

A clear and practiced spill response plan is essential to manage accidental releases safely.

Caption: A logical workflow for responding to a chemical spill in the laboratory.

Step-by-Step Spill Cleanup Protocol (for a minor spill manageable by trained personnel):

-

Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[17]

-

Ventilate: Ensure the fume hood is operational or the area is well-ventilated.

-

Eliminate Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[16][17]

-

Don PPE: Wear, at a minimum, double gloves, a lab coat, and chemical splash goggles.

-

Contain & Absorb: Gently cover the spill with a chemical absorbent material like vermiculite or sand. Avoid raising dust.

-

Collect: Carefully scoop the absorbed material and contaminated soil into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal the waste container and manage it according to the established waste disposal protocol.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. Its toxicological profile, rooted in the metabolic activation of the naphthalene core, underscores the critical importance of preventing all routes of exposure—inhalation, skin contact, and ingestion. By rigorously applying the hierarchy of controls, from using engineering solutions like fume hoods to meticulously following administrative procedures and wearing the correct PPE, researchers can effectively mitigate the risks. Preparedness for emergencies, through well-understood first aid and spill response protocols, completes a comprehensive safety framework. Adherence to the principles and procedures outlined in this guide will help ensure a safe laboratory environment for all personnel.

References

-

Society for Chemical Hazard Communication. (Date N/A). SDS – SECTION 4. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (Date N/A). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (Date N/A). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

-

TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (Date N/A). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

iGEM. (Date N/A). Standard Operating Procedures. Retrieved from [Link]

-

California Department of Pesticide Regulation. (2017, January). Appendix 1--Personal Protective Equipment Requirements. Retrieved from [Link]

-

Safety & Work. (Date N/A). Occupational Exposure Limits to Prevent Chemical Risks. Retrieved from [Link]

-

ECETOC. (Date N/A). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

-

Government of Alberta. (Date N/A). Chemical Substances | Occupational Health and Safety Legislation. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (Date N/A). 1-Iodonaphthalene. Retrieved from [Link]

-

PubMed. (Date N/A). Characterisation of the toxic metabolite(s) of naphthalene. Retrieved from [Link]

-

Wikipedia. (Date N/A). 1-Naphthol. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (Date N/A). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (Date N/A). 4-Amino-1-naphthol. Retrieved from [Link]

-

PubMed. (Date N/A). Repeated dose toxicity and relative potency of...hexachloronaphthalene.... Retrieved from [Link]

-

Alpha Resources. (2024, September 26). Naphthalene Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (Date N/A). Naphthalene - Safety Data Sheet. Retrieved from [Link]

-

MetaSci Inc. (Date N/A). Safety Data Sheet 1-Naphthol. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (Date N/A). 1-Naphthol. Retrieved from [Link]

-

Methanol Institute. (Date N/A). Methanol Safe Handling Manual. Retrieved from [Link]

Sources

- 1. 1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ie [fishersci.ie]

- 5. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 6. geneseo.edu [geneseo.edu]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. alpharesources.com [alpharesources.com]

- 13. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. static.igem.org [static.igem.org]

- 18. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 20. cdpr.ca.gov [cdpr.ca.gov]

- 21. schc.org [schc.org]

- 22. First Aid - Chemical Poisoning [moh.gov.sa]

- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 24. trdsf.com [trdsf.com]

Introduction to 4-Iodonaphthalen-1-ol: A Key Building Block in Medicinal Chemistry

An In-depth Technical Guide to the Commercial Availability and Sourcing of 4-Iodonaphthalen-1-ol for Research and Development

This compound, also known as 1-Iodo-4-naphthol (CAS No. 113855-57-5), is a functionalized aromatic compound belonging to the naphthol derivative family. Its structure, featuring a naphthalene core substituted with both a hydroxyl (-OH) and an iodine (-I) group, makes it a highly valuable and versatile intermediate in synthetic organic chemistry. The naphthalene scaffold itself is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics and clinical candidates for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders.[1][2]

The strategic placement of the iodo and hydroxyl groups on the naphthalene ring system offers researchers distinct chemical handles for molecular elaboration. The hydroxyl group can be readily alkylated, acylated, or used to direct further electrophilic substitution, while the iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This dual functionality allows for the precise and controlled construction of complex molecular architectures, making this compound a sought-after starting material for synthesizing novel pharmaceutical agents and molecular probes. This guide provides an in-depth overview of its commercial availability, supplier landscape, quality control standards, and safe handling protocols for professionals in drug development and chemical research.

Commercial Availability and Sourcing

This compound is available through various chemical suppliers that specialize in building blocks and intermediates for research and development. It is typically offered in quantities ranging from grams to kilograms, catering to both academic-scale research and process development needs. When sourcing this compound, researchers should prioritize suppliers that provide comprehensive analytical data to ensure material quality and batch-to-batch consistency.

Key Supplier and Product Overview

The following table summarizes representative suppliers and typical product specifications for this compound. Researchers are advised to contact suppliers directly for up-to-date pricing, availability, and detailed specifications.

| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |

| BLD Pharmatech | 1-Iodo-4-naphthol | 113855-57-5 | ≥97% | 1g, 5g, 25g, Bulk Inquiry |

| Various Online Marketplaces | 1-Iodo-4-naphthol | 113855-57-5 | Varies (e.g., >95% to >98%) | Gram to multi-gram scale |

| Custom Synthesis Providers | This compound | 113855-57-5 | As per client specification | Milligram to kilogram scale |

Note: The landscape of chemical suppliers is dynamic. The suppliers listed are illustrative, and a thorough search of chemical sourcing platforms is recommended for the most current options.

Procurement Workflow for Research Laboratories

The process of acquiring a specialty chemical like this compound for research requires a systematic approach to ensure quality and compliance. The workflow below outlines the key steps from identification of need to release for laboratory use.

Caption: Workflow for sourcing and quality verification of this compound.

Synthesis and Manufacturing Insights

While readily available commercially, understanding the synthesis of this compound provides valuable context. A common and direct laboratory-scale approach involves the electrophilic iodination of 1-naphthol (also known as α-naphthol).

General Synthesis Protocol:

-

Starting Material : 1-Naphthol is dissolved in a suitable solvent, often a polar aprotic solvent or an alcohol.

-

Iodinating Agent : An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise to the solution. The reaction is typically conducted at or below room temperature to control regioselectivity and minimize side reactions.

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Purification : Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, most commonly through column chromatography on silica gel, to isolate this compound from other isomers (like 2-iodo-1-naphthol) and unreacted starting material.

The regioselectivity of the iodination (favoring the 4-position) is governed by the directing effect of the hydroxyl group on the naphthalene ring.

Quality Control and Analytical Methods

For researchers in drug development, verifying the identity, purity, and stability of starting materials is a non-negotiable step. The Certificate of Analysis (CoA) provided by the supplier is the first point of reference, but independent verification is often warranted.

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic aromatic proton signals with splitting patterns that confirm the 1,4-substitution pattern, while the carbon NMR will confirm the number and type of carbon atoms.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound.[3] A well-developed method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can quantify the main peak area relative to any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives or as an alternative purity check, GC-MS can separate and identify the compound and any volatile impurities based on their mass-to-charge ratio.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the key functional groups, notably the broad O-H stretch of the hydroxyl group and the C-I and aromatic C-H and C=C stretching vibrations.[5][6]

Applications in Drug Development

The naphthalene core is a key pharmacophore in medicinal chemistry.[2] this compound serves as a critical intermediate for creating derivatives with enhanced biological activity.

-

Scaffold for Anticancer Agents : The 1,4-naphthoquinone structure, which can be accessed from naphthol precursors, is found in numerous compounds with anticancer properties.[7] The iodo-functional handle allows for the introduction of diverse side chains via cross-coupling to explore structure-activity relationships (SAR) and optimize potency and selectivity against cancer cell lines.[8]

-

Synthesis of Biologically Active Molecules : The ability to functionalize both the hydroxyl and iodo positions makes this compound a versatile starting point for a wide array of molecular targets. Naphthalene-based structures have been investigated for antimicrobial, anti-inflammatory, and antiviral activities.[2]

Safe Handling, Storage, and Disposal

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the chemical. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines based on related compounds like 1-iodonaphthalene and 1-naphthol apply.[9][10][11]

Safety and Handling:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]

-

Hazard Profile : Compounds in this class are typically classified as irritants to the skin, eyes, and respiratory system.[9][11] Avoid direct contact and inhalation.

Storage:

-

Container : Store in a tightly sealed container to prevent moisture absorption and degradation.

-

Conditions : Keep in a cool, dry, and well-ventilated place, away from strong oxidizing agents, bases, and direct light.[11]

Disposal:

-

Waste Management : Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves disposal as hazardous chemical waste through an approved service.[9]

Conclusion

This compound is a strategically important chemical intermediate whose commercial availability facilitates advanced research in medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of complex, biologically active molecules. By carefully selecting suppliers, performing rigorous quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to drive innovation and accelerate the development of new therapeutics.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Iodonaphthalene.

- BLD Pharm. (n.d.). 61735-56-6|5-Iodonaphthalen-1-ol.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Iodonaphthalene.

- National Center for Biotechnology Information. (n.d.). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PubMed Central.

- National Center for Biotechnology Information. (2025). 1-Amino-4-naphthol. PubChem.

- Fisher Scientific. (2013). Material Safety Data Sheet - 1-Naphthol >98%.

- Life Chemicals. (2019). Functionalized Naphthalenes For Diverse Applications.

- Chemical-Suppliers.com. (n.d.). 1-Iodonaphthalene | CAS 90-14-2.

- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PubMed Central.

- Sigma-Aldrich. (n.d.). 4-AMINO-NAPHTHALEN-1-OL.

- ResearchGate. (n.d.). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex.

- ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- ResearchGate. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene.

- Gorgulu, G., & Dede, B. (n.d.). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex.

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthol.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

- FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841).

- Sigma-Aldrich. (n.d.). 1-Iodonaphthalene 97%.

- Dr. Bharat Baria. (2022, January 25). Synthesis of Naphthalene || 4 Methods. YouTube.

- Regulations.gov. (2011). Naphthalene Purity Determination.

- National Center for Biotechnology Information. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. PubMed Central.

- ResearchGate. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

- ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrasubstituted naphthalenes through cascade reaction triggered by silyl acetal activation.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. southwest.tn.edu [southwest.tn.edu]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Arylnaphthalen-1-ol Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is of paramount importance in the pharmaceutical industry for the construction of biaryl scaffolds, a motif prevalent in numerous active pharmaceutical ingredients (APIs). The 4-arylnaphthalen-1-ol core, in particular, is a privileged scaffold found in a variety of biologically active molecules and functional materials. The inherent planarity and extended π-system of the naphthalene ring, combined with the hydrogen-bonding capability of the hydroxyl group, provide a unique platform for molecular recognition and interaction with biological targets.

4-Iodonaphthalen-1-ol is an excellent electrophilic partner for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond. This high reactivity often allows for the use of milder reaction conditions compared to the analogous bromo or chloro derivatives, which is advantageous when working with sensitive functional groups. This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed protocols, a discussion of key reaction parameters, and troubleshooting strategies to facilitate the efficient synthesis of a diverse range of 4-arylnaphthalen-1-ol derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A general understanding of this mechanism is crucial for rational optimization of reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of aryl iodides facilitates this process.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate. The choice of base is critical for the efficiency of this step.[2]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Palladium Catalyst and Ligand Selection

A variety of palladium sources can be employed, with the choice often depending on air and moisture stability, and the desired reactivity.

-

Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, pre-formed Pd(0) catalyst that is often effective but can be sensitive to air and moisture.

-

Palladium(II) Pre-catalysts: More stable and commonly used are Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species. These are typically used in conjunction with a phosphine ligand.

-

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.

-

Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings.

-

Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) can significantly enhance catalytic activity, especially for less reactive substrates or when using aryl chlorides.[3] They promote both oxidative addition and reductive elimination.

-

Base and Solvent System

The base is essential for the transmetalation step, and its choice should be carefully considered based on the substrates and solvent.

-

Bases:

-

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases. Cesium carbonate is more soluble in organic solvents and can be more effective in certain cases.

-

Phosphates: Potassium phosphate (K₃PO₄) is another strong base that is often employed, particularly in anhydrous conditions.

-

Aqueous vs. Anhydrous Conditions: The presence of water is often beneficial as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. However, in cases of substrate or product sensitivity to water, anhydrous conditions with a base like K₃PO₄ can be used.

-

-

Solvents:

-

Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices, often used in a mixture with water.

-

Aromatic Solvents: Toluene is a good option, especially for reactions requiring higher temperatures.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, particularly for substrates with poor solubility in other organic solvents.

-

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Suzuki cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a common and effective Pd(0) catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 270 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask under the inert atmosphere.

-

Add 10 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylnaphthalen-1-ol.

Protocol 2: Robust Procedure with Palladium(II) Acetate and a Phosphine Ligand

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Toluene/Water (10:1 v/v), degassed

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 270 mg), the corresponding arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and the phosphine ligand (0.04 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add 11 mL of the degassed toluene/water (10:1) solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-arylnaphthalen-1-ol.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids, which can be considered as a starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | >90 |